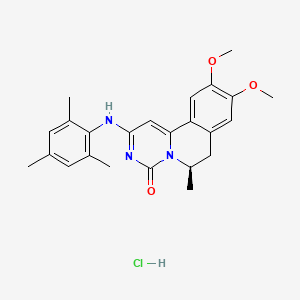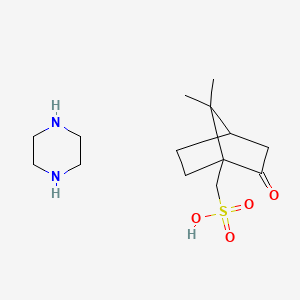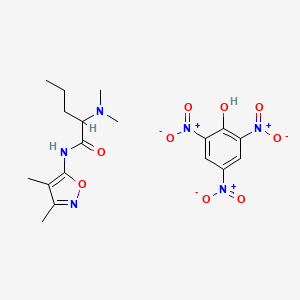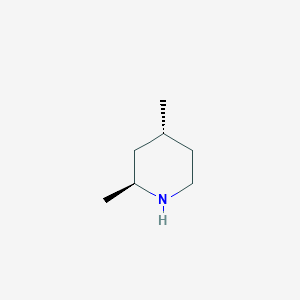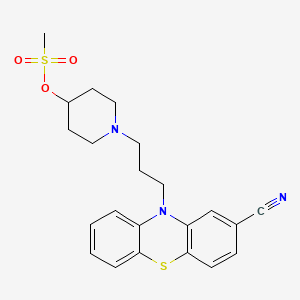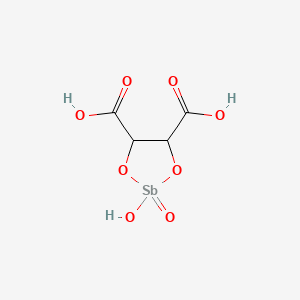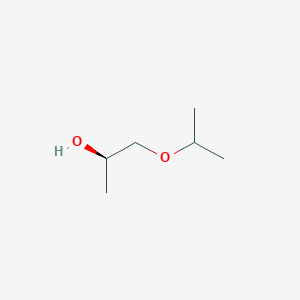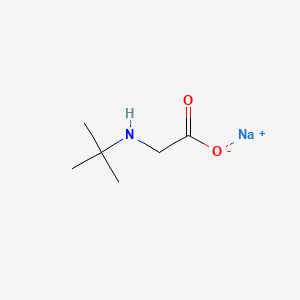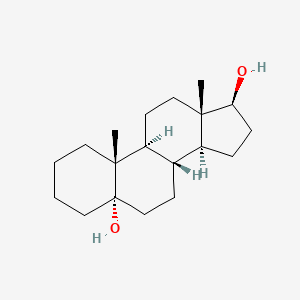
5alpha-Androstanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androstanediol, also known as 5alpha-androstane-3alpha,17beta-diol, is a naturally occurring steroid hormone. It is a metabolite of dihydrotestosterone (DHT) and plays a significant role in the androgenic and estrogenic pathways in the human body. This compound is known for its involvement in various physiological processes, including the regulation of secondary sexual characteristics and reproductive functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstanediol typically involves the reduction of androstanedione. This process can be achieved through several chemical reactions, including reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective reduction of the keto groups to hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial transformation. Specific strains of bacteria or fungi can be used to convert precursor steroids into this compound through enzymatic reactions. This method is advantageous due to its specificity and efficiency in producing high yields of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5alpha-Androstanediol undergoes various chemical reactions, including:
Oxidation: Conversion to androstanedione using oxidizing agents like chromium trioxide.
Reduction: Further reduction to other diols using reducing agents.
Substitution: Halogenation or other substitution reactions at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous ethanol, tetrahydrofuran (THF).
Major Products Formed:
Androstanedione: Formed through oxidation.
Other Diols: Formed through further reduction.
Wissenschaftliche Forschungsanwendungen
5alpha-Androstanediol has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in the regulation of androgenic and estrogenic activities.
Medicine: Investigated for its potential therapeutic effects in conditions related to hormone imbalances.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 5alpha-Androstanediol involves its interaction with androgen and estrogen receptors. It can be converted to dihydrotestosterone (DHT) or other metabolites, which then bind to these receptors and modulate gene expression. This regulation affects various physiological processes, including the development of secondary sexual characteristics and reproductive functions .
Vergleich Mit ähnlichen Verbindungen
Androstenediol: Another metabolite of DHEA with weaker androgenic activity.
Androstanedione: A precursor in the biosynthesis of 5alpha-Androstanediol.
Dihydrotestosterone (DHT): A potent androgen that is metabolized to this compound.
Uniqueness: this compound is unique due to its dual role in both androgenic and estrogenic pathways. Unlike other similar compounds, it exhibits significant activity in both pathways, making it a crucial molecule in the regulation of various physiological processes .
Eigenschaften
CAS-Nummer |
51617-41-5 |
|---|---|
Molekularformel |
C19H32O2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
(5S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5,17-diol |
InChI |
InChI=1S/C19H32O2/c1-17-11-8-15-13(14(17)5-6-16(17)20)7-12-19(21)10-4-3-9-18(15,19)2/h13-16,20-21H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,19-/m0/s1 |
InChI-Schlüssel |
PPFACNUFBRJTNH-WRYXYBQESA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@]4([C@@]3(CCCC4)C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4(C3(CCCC4)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


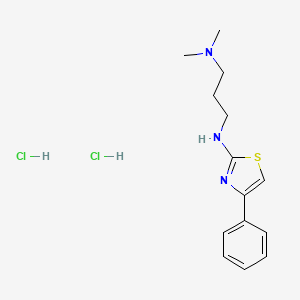
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)
